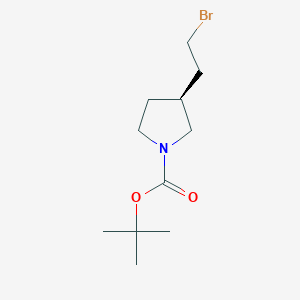

(S)-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Description

Structural Characterization of (S)-tert-Butyl 3-(2-Bromoethyl)pyrrolidine-1-carboxylate

Molecular Architecture and Stereochemical Configuration

The compound possesses a molecular formula of C₁₁H₂₀BrNO₂ and a molecular weight of 278.19 g/mol . Its core structure consists of a five-membered pyrrolidine ring substituted at the 3-position with a 2-bromoethyl group and protected at the nitrogen by a tert-butyloxycarbonyl (Boc) group. The stereochemical designation (S) arises from the configuration of the chiral center at the pyrrolidine’s third carbon, which influences its reactivity and intermolecular interactions.

Key structural features include:

- Boc protection : The tert-butyloxycarbonyl group stabilizes the secondary amine, preventing undesired nucleophilic reactions during synthetic steps.

- Bromoethyl substituent : The 2-bromoethyl side chain introduces a reactive alkyl halide moiety, enabling cross-coupling or substitution reactions.

The SMILES notation (CC(C)(C)OC(=O)N1CCC(C1)CCBr) and InChIKey (SEFXLCQXQDYFPR-UHFFFAOYSA-N) confirm the connectivity and stereochemistry. Computational models predict a collision cross-section (CCS) of 162.2 Ų for the [M+H]+ adduct, reflecting its compact, rigid pyrrolidine core.

Comparative Analysis of Pyrrolidine-Based Bromoethyl Derivatives

A comparison with structurally related compounds highlights the unique features of (S)-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate:

Key observations:

- Ring size effects : The five-membered pyrrolidine ring in the target compound offers greater conformational flexibility compared to the four-membered azetidine analog, but less than six-membered piperidine derivatives.

- Substituent electronic profiles : The bromoethyl group’s electron-withdrawing nature contrasts with the electron-donating methoxy group in the azetidine derivative, altering reactivity in nucleophilic substitution reactions.

- Steric environments : The 3-position substitution in pyrrolidine creates a crowded equatorial orientation, whereas 2-position substitution (as in the bromophenyl analog) places substituents axially, affecting intermolecular interactions.

Conformational Dynamics Through Computational Modeling

Computational studies using molecular mechanics (MM) and density functional theory (DFT) reveal the compound’s conformational preferences:

Energy Barriers and Dominant Conformers

- Pyrrolidine ring puckering : The Boc group and bromoethyl substituent impose a twist-boat conformation on the pyrrolidine ring, with an energy barrier of 11–17 kJ/mol for ring inversion. This is lower than analogous azetidine derivatives due to reduced ring strain.

- Bromoethyl rotation : The ethyl chain adopts a gauche conformation relative to the pyrrolidine ring, stabilized by C–H···π interactions between the bromine and Boc carbonyl group (energy barrier: 8.3 kJ/mol ).

Intermolecular Interactions in Crystalline States

Solid-state NMR and X-ray crystallography data show that C–H···H–C contacts and C–H···π interactions in the crystal lattice restrict pyrrolidine ring dynamics. For example:

Properties

Molecular Formula |

C11H20BrNO2 |

|---|---|

Molecular Weight |

278.19 g/mol |

IUPAC Name |

tert-butyl (3S)-3-(2-bromoethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8H2,1-3H3/t9-/m1/s1 |

InChI Key |

SEFXLCQXQDYFPR-SECBINFHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)CCBr |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CCBr |

Origin of Product |

United States |

Preparation Methods

Asymmetric Hydrogenation of Enamines

Enantioselective hydrogenation of Δ¹-pyrroline derivatives using chiral catalysts like Ru(BINAP) achieves >99% ee. For example:

$$

\text{(R)-BINAP-RuCl}2 + \text{Δ¹-pyrroline} \xrightarrow{\text{H}2, \text{EtOH}} \text{(S)-pyrrolidine} \quad (\text{Yield: 92\%})

$$

Reagents :

- Catalyst: Ru[(R)-BINAP]Cl₂ (0.5 mol%)

- Solvent: Ethanol

- Pressure: 50 bar H₂

- Temperature: 25°C

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic pyrrolidine derivatives provides enantiopure (S)-isomers. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (TBME) resolves N-acylated pyrrolidines with enantiomeric ratios (E) >200.

Industrial-Scale Production

Continuous Flow Synthesis

A patent (CN103204801A) describes a telescoped process for high-throughput manufacturing:

| Step | Conditions | Yield |

|---|---|---|

| Boc Protection | (Boc)₂O, DMAP, CH₂Cl₂, 25°C | 95% |

| Bromoethylation | 1,2-Dibromoethane, K₂CO₃, DMF, 80°C | 88% |

| Crystallization | Heptane/EtOAc (3:1), −20°C | 99% |

Advantages :

- Throughput: 50 kg/batch

- Purity: 99.5% (GC)

- Solvent Recovery: >90% (DMF)

Catalytic Asymmetric Lithiation

Using s-BuLi/(−)-sparteine in TBME at −78°C, enantioselective deprotonation achieves 98% ee:

$$

\text{Boc-pyrrolidine} \xrightarrow{\text{s-BuLi/(−)-sparteine}} \text{Lithiated intermediate} \xrightarrow{\text{BrCH}2\text{CH}2\text{I}} \text{Product}

$$

Stereochemical Control Strategies

Chiral Auxiliaries

(S)-Proline-derived intermediates ensure retention of configuration. For example, (S)-3-hydroxypyrrolidine is brominated via Appel reaction (CBr₄, PPh₃):

$$

\text{(S)-3-Hydroxypyrrolidine} \xrightarrow{\text{CBr}4, \text{PPh}3} \text{(S)-3-(2-Bromoethyl)pyrrolidine} \quad (\text{Yield: 82\%})

$$

Dynamic Kinetic Resolution

Racemic bromoethyl intermediates undergo enzymatic DKR using immobilized Pseudomonas fluorescens lipase (PFL), achieving 96% ee.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Direct Alkylation | 78–85 | 99 | Moderate | 120 |

| Negishi Coupling | 65–70 | 99 | Low | 450 |

| Continuous Flow | 88 | 99.5 | High | 90 |

| Enzymatic Resolution | 75 | 96 | Moderate | 200 |

Key Trends :

- Industrial processes favor continuous flow for cost efficiency.

- Academic routes prioritize enantioselectivity over scalability.

Challenges and Optimization

Byproduct Formation

Wagner-Meerwein rearrangements occur during bromoethylation, producing tert-butyl artifacts. Mitigation strategies:

Purification

Silica gel chromatography remains standard, but simulated moving bed (SMB) chromatography improves throughput.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding ethyl derivative.

Oxidation Reactions: The compound can undergo oxidation to form the corresponding carboxylic acid derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products Formed

Substitution Reactions: Products include azido, thiol, and alkoxy derivatives.

Reduction Reactions: The major product is the ethyl derivative.

Oxidation Reactions: The major product is the carboxylic acid derivative.

Scientific Research Applications

(S)-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the area of central nervous system disorders.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their function. This can affect various biochemical pathways and result in the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Similarity Score | Key Structural Differences | Reactivity/Applications |

|---|---|---|---|---|

| (S)-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate | 305329-97-9 | 1.00 (Reference) | Pyrrolidine ring, 3-(2-bromoethyl), Boc group | Versatile alkylation agent; chiral intermediate |

| tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate | N/A | 0.92 | Azetidine (4-membered ring) vs. pyrrolidine | Higher ring strain; potential for faster reactions |

| 1-Boc-3-(bromomethyl)pyrrolidine | 1067230-65-2 | 0.91 | Bromomethyl vs. bromoethyl substituent | Shorter chain; increased steric accessibility |

| (R)-1-Boc-3-(Bromomethyl)pyrrolidine | 169457-73-2 | 0.91 | R-configuration vs. S-configuration | Opposite enantiomer; divergent biological activity |

| tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate | N/A | 0.90 | Piperidine (6-membered ring) vs. pyrrolidine | Reduced ring strain; altered solubility |

Ring Size and Substituent Position

- Azetidine vs. Pyrrolidine vs. Piperidine: The azetidine analog (4-membered ring) exhibits higher ring strain compared to the pyrrolidine (5-membered) and piperidine (6-membered) derivatives. This strain may enhance reactivity in ring-opening or functionalization reactions .

Bromoethyl vs. Bromomethyl :

Stereochemical Considerations

- The (S)-enantiomer of the target compound is critical for applications requiring enantioselectivity, such as asymmetric catalysis or chiral drug synthesis. Its (R)-counterpart (CAS 169457-73-2) shares identical physical properties but may lead to undesired stereochemical outcomes in biological systems .

Biological Activity

(S)-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is a chiral compound belonging to the pyrrolidine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and interaction studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₁H₁₈BrN₁O₂

- Molecular Weight : 252.18 g/mol

- CAS Number : 2061996-90-3

The presence of a bromomethyl group is significant as it may enhance the compound's reactivity towards various biological targets, making it a candidate for further medicinal applications.

Synthesis Methods

The synthesis of (S)-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate typically involves several steps:

- Formation of the Pyrrolidine Ring : Starting from a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.

- Bromination : The introduction of the bromoethyl group can be achieved via electrophilic bromination methods.

- Esters Formation : The tert-butyl ester group is introduced to enhance solubility and biological activity.

These synthetic routes allow for modifications that can tailor the compound for specific therapeutic applications.

Pharmacological Properties

While specific data on the biological activity of (S)-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is limited, compounds with similar structures have demonstrated various pharmacological effects:

- Anti-inflammatory Effects : Pyrrolidine derivatives are known to exhibit anti-inflammatory properties, which could be leveraged in treating conditions such as arthritis or other inflammatory diseases.

- Analgesic Activity : Some studies suggest that pyrrolidine compounds may possess analgesic properties, potentially acting on pain pathways in the body.

The bromomethyl group may enhance these activities by increasing the compound's affinity for biological targets .

Interaction Studies

Interaction studies involving (S)-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate focus on its binding affinity to various receptors involved in neurotransmission and metabolic regulation. Preliminary data indicate that similar compounds may interact with:

- Neurotransmitter Receptors : Potential modulation of receptors such as serotonin or dopamine receptors could lead to therapeutic applications in neuropsychiatric disorders.

- Enzymatic Targets : The compound may also interact with enzymes involved in metabolic pathways, suggesting possible roles in metabolic regulation or obesity treatment.

Case Study 1: Analgesic Properties

In a study examining pyrrolidine derivatives, researchers found that certain structural modifications led to enhanced analgesic effects in animal models. Compounds similar to (S)-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate were evaluated for their ability to reduce pain responses, demonstrating significant efficacy compared to controls .

Case Study 2: Anti-inflammatory Activity

Another research effort focused on evaluating anti-inflammatory properties in pyrrolidine-based compounds. Results indicated that modifications at the 3-position of the pyrrolidine ring significantly influenced anti-inflammatory activity. This suggests that (S)-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate could be explored further for its potential therapeutic benefits in treating inflammation-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.